molecular formula C6H14O4S3 B13422298 Bis(methylsulfinylethyl)sulfone-13C4

Bis(methylsulfinylethyl)sulfone-13C4

Cat. No.: B13422298
M. Wt: 250.3 g/mol
InChI Key: CGWQFULXJFXDII-PQVJJBODSA-N
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Description

Bis(methylsulfinylethyl)sulfone-13C4 is an isotopically labeled compound, specifically a sulfur mustard metabolite. It is used in various scientific research applications due to its unique properties. The compound has the molecular formula C2[13C]H14O4S3 and a molecular weight of 250.34. It is a white to off-white solid that is slightly soluble in chloroform and DMSO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methylsulfinylethyl)sulfone-13C4 typically involves the oxidation of sulfides. One common method is the oxidation of sulfides using hydrogen peroxide catalyzed by tantalum carbide or niobium carbide . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. The use of organocatalysts like 2,2,2-trifluoroacetophenone in the presence of hydrogen peroxide is a common method due to its efficiency and selectivity . The process parameters are strictly controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfinylethyl)sulfone-13C4 undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfides to sulfoxides and sulfones.

    Reduction: Reduction of sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions involving the sulfone group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Organolithium reagents and other nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Bis(methylsulfinylethyl)sulfone-13C4 is widely used in scientific research, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging.

    Industry: Applied in environmental analysis and testing.

Mechanism of Action

The mechanism of action of Bis(methylsulfinylethyl)sulfone-13C4 involves its interaction with various molecular targets and pathways. It acts as a sulfur mustard metabolite, which can be used to study the effects of sulfur mustard exposure. The compound’s isotopic labeling allows for detailed analysis of metabolic pathways and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Bis(phenylsulfonyl)methane: Often used as a linker in cyclization reactions.

    Bis(sulfones): Used as synthetic tools in various organic reactions.

Uniqueness

Bis(methylsulfinylethyl)sulfone-13C4 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic and chemical studies. This makes it particularly valuable in research applications where detailed mechanistic insights are required.

Properties

Molecular Formula

C6H14O4S3

Molecular Weight

250.3 g/mol

IUPAC Name

1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane

InChI

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1

InChI Key

CGWQFULXJFXDII-PQVJJBODSA-N

Isomeric SMILES

CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C

Canonical SMILES

CS(=O)CCS(=O)(=O)CCS(=O)C

Origin of Product

United States

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